molecular formula C14H11FINO B14907491 2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide

Cat. No.: B14907491
M. Wt: 355.15 g/mol
InChI Key: FPGMFMFPWXZELC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide is a synthetic organic compound of interest in materials science and medicinal chemistry research. This disubstituted acetamide features both fluorine and iodine atoms on its aromatic rings, which can be leveraged to tune the compound's electronic properties and serve as sites for further chemical modification. Structurally related acetamide derivatives have been identified as subjects in theoretical investigations of nonlinear optical (NLO) properties, suggesting potential applications in the development of materials for optical communication and photonic devices . The molecular scaffold of N-phenylacetamide is also prevalent in pharmaceutical research. For instance, compounds with similar structural motifs, containing both fluorophenyl and iodophenyl groups, have been synthesized and evaluated as high-affinity ligands for various biological targets, demonstrating the utility of this chemical architecture in the development of receptor probes . Researchers may find this compound valuable as a building block in crystal engineering or as a precursor in the synthesis of more complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H11FINO

Molecular Weight

355.15 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide

InChI

InChI=1S/C14H11FINO/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8H2,(H,17,18)

InChI Key

FPGMFMFPWXZELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Fluorophenyl)acetyl Chloride

The acyl chloride precursor is synthesized via chlorination of 2-(4-fluorophenyl)acetic acid using thionyl chloride (SOCl₂). In a representative procedure, equimolar quantities of the carboxylic acid and SOCl₂ are refluxed in anhydrous dichloromethane (DCM) at 40°C for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (92% purity by GC-MS).

Amidation Reaction

The target acetamide is formed by reacting 2-(4-fluorophenyl)acetyl chloride with 3-iodoaniline in a 1.2:1 molar ratio. Optimization studies demonstrate that employing triethylamine (2 equiv) as a HCl scavenger in tetrahydrofuran (THF) at 0°C to 25°C achieves superior yields compared to protic solvents like ethanol (Table 1).

Table 1: Optimization of Acylation Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
THF Et₃N 0→25 3 88
DCM Pyridine 25 6 76
EtOH None 80 24 <5

The reaction progress is monitored by TLC (Rf = 0.45 in hexane:EtOAc 3:1), with crude product purification via silica gel chromatography (gradient elution from 5% to 20% EtOAc in hexane).

Carbodiimide-Mediated Coupling of 2-(4-Fluorophenyl)acetic Acid and 3-Iodoaniline

Activation Strategies

A two-step protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for in situ activation. The carboxylic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM for 30 minutes at 0°C, followed by addition of 3-iodoaniline (1.05 equiv).

Solvent and Temperature Effects

Polar aprotic solvents enhance reaction efficiency:

  • DMF: 82% yield after 12h at 25°C
  • THF: 68% yield after 18h at 25°C
  • DCM: 74% yield after 24h under reflux

Notably, the iodine substituent remains intact under these conditions, as confirmed by ¹H NMR monitoring (absence of δ 7.1–7.3 ppm aromatic proton shifts).

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

While less common for simple acetamides, this method proves viable for functionalized derivatives. A mixture of 2-(4-fluorophenyl)acetamide (1 equiv), 1-iodo-3-nitrobenzene (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24h affords the product in 61% yield. Subsequent reduction of the nitro group (H₂, Pd/C) yields 3-iodoaniline for reuse.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in DMSO at 130°C provides moderate yields (54%) but requires stringent oxygen-free conditions. This route is less favored due to longer reaction times (48h) and lower functional group tolerance.

Spectroscopic Characterization

¹H NMR Analysis (500 MHz, CDCl₃)

  • δ 8.97 (s, 1H, NH)
  • δ 7.62–7.58 (m, 2H, Ar-H)
  • δ 7.45–7.41 (m, 2H, Ar-H)
  • δ 7.32–7.28 (m, 2H, Ar-H)
  • δ 3.90 (s, 2H, CH₂)

¹³C NMR Data (126 MHz, CDCl₃)

  • δ 190.5 (C=O)
  • δ 167.6 (C-F coupling)
  • δ 138.5–119.7 (aromatic carbons)
  • δ 56.8 (CH₂)

IR Spectroscopy (KBr)

  • 3218 cm⁻¹ (N-H stretch)
  • 1717 cm⁻¹ (C=O)
  • 1580 cm⁻¹ (C=C aromatic)

Comparative Method Evaluation

Table 2: Synthesis Method Performance Metrics

Method Yield (%) Purity (%) Scalability Cost Index
Acyl Chloride Acylation 88 99 High $$
EDC/HOBt Coupling 82 97 Medium $$$
Buchwald-Hartwig 61 95 Low $$$$

The acyl chloride route demonstrates optimal balance between yield and practicality, though requires careful handling of corrosive reagents. The carbodiimide method offers safer operation at slightly reduced efficiency.

Challenges and Mitigation Strategies

Iodine Substituent Stability

  • Thermal decomposition above 150°C necessitates temperature-controlled reactions
  • Radical scavengers (BHT, 0.1 wt%) prevent aryl iodide degradation during prolonged reactions

Purification Considerations

  • Radial chromatography with silver nitrate-impregnated silica improves separation of iodinated byproducts
  • Recrystallization from ethanol/water (3:1) yields X-ray quality crystals for structural confirmation

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide with structurally related N-aryl acetamides, focusing on substituent effects and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Activities References
This compound R1 = 4-Fluorophenyl, R2 = 3-Iodophenyl C14H10FINO2 Hypothesized larger steric bulk, potential for enhanced halogen bonding
LBJ-01 R1 = 4-Fluorophenyl, R2 = 3-Cyanopyridyloxy C14H9FN2O2 IDO1 inhibitor (IC50 = 0.43 µM); moderate yield (43%)
UCM924 R1 = 4-Fluorophenyl, R2 = 3-Bromophenyl C15H12BrFNO MT2 receptor agonist; improved metabolic stability vs. UCM765
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide R1 = 4-Methoxyphenyl, R2 = 3-Cl-4-F-phenyl C15H13ClFNO2 Antimicrobial activity (unquantified); molecular weight = 293.72 g/mol
9e R1 = 4-Fluorophenyl, R2 = Triazolylthio C22H16F2N4OS Antifungal activity; melting point = 220.1°C

Key Observations :

  • However, its hydrophobicity could reduce solubility.
  • Bioactivity: Cyanopyridine (LBJ-01) and triazole (9e) substituents correlate with enzyme inhibition and antimicrobial effects, respectively, suggesting that electron-withdrawing groups enhance target interactions .
  • Metabolic Stability : Bromine in UCM924 improves stability over methoxy or smaller halogens, implying iodine’s bulk might further resist metabolic degradation .

Biological Activity

2-(4-Fluorophenyl)-N-(3-iodophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15H13FINO
  • Molecular Weight : 325.18 g/mol

The presence of the fluorine and iodine substituents on the phenyl rings enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives of phenylacetamide have shown promising cytotoxic effects against various cancer cell lines:

  • PC3 (Prostate Carcinoma) : The compound exhibited notable cytotoxicity with an IC50 value of 52 μM, which is competitive compared to standard treatments like imatinib (IC50 = 40 μM) .
  • MCF-7 (Breast Cancer) : The compound showed reduced activity with an IC50 value of 100 μM, indicating a need for further optimization to enhance efficacy against this cell line .

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives

CompoundSubstituentPC3 IC50 (μM)MCF-7 IC50 (μM)HL-60 IC50 (μM)
2ao-NO2196>250208
2bm-NO252191178
2cp-NO280100100
Imatinib-407998

This table illustrates the varying degrees of cytotoxicity among different derivatives, emphasizing the influence of substituent positions on biological activity.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar compounds with halogenated phenyl rings exhibit enhanced lipophilicity, allowing better membrane penetration and higher efficacy against bacterial strains . The specific activity against Gram-negative bacteria has been noted, which is crucial for developing new antibacterial agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It may interact with specific receptors that regulate apoptosis and cell differentiation.
  • Induction of Apoptosis : Evidence suggests that derivatives can induce apoptosis in cancer cells, contributing to their anticancer effects .

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that phenylacetamide derivatives could effectively inhibit the growth of prostate cancer cells by inducing apoptosis through mitochondrial pathways .
  • In vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of these compounds, particularly focusing on their pharmacokinetics and biodistribution in animal models.

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